N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide
Description
N-(3-Imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core linked to a cyclopropanecarboxamide group via a phenyl bridge. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases and G-protein-coupled receptors .
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-17(12-7-8-12)18-14-5-3-4-13(10-14)15-11-20-9-2-1-6-16(20)19-15/h1-6,9-12H,7-8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEJWHHBTJLTBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide can be achieved through several synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions . The reaction typically proceeds in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP), under mild and metal-free conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as TBHP.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring.
Scientific Research Applications
Cancer Treatment
One of the most significant applications of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide is in the development of cancer therapies. Research has shown that imidazo[1,2-a]pyridine derivatives can act as selective inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. For instance, a study identified a series of imidazo[1,2-a]pyridine derivatives that demonstrated potent inhibition of PI3Kα, with one compound exhibiting nanomolar potency and significant antiproliferative activity against various cancer cell lines .
Antiviral Activity
Imidazo[1,2-a]pyridine derivatives have also been investigated for their antiviral properties. Compounds that inhibit specific viral enzymes or pathways can potentially serve as antiviral agents. The structural modifications of imidazo[1,2-a]pyridine have been linked to enhanced activity against viral targets .
Synthetic Pathways
The synthesis of this compound typically involves multi-step synthetic routes that include:
- Formation of the imidazo[1,2-a]pyridine core through condensation reactions.
- Introduction of the cyclopropanecarboxamide moiety via coupling reactions.
A practical two-step synthesis method has been reported for related compounds, which could be adapted for synthesizing this specific derivative .
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of this compound against various cell lines. These studies typically assess:
- Cytotoxicity
- Mechanisms of cell cycle arrest
- Induction of apoptosis
For instance, compounds derived from imidazo[1,2-a]pyridine have shown significant effects on cell cycle dynamics and apoptosis induction in breast cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Variations in substituents on the imidazo ring and phenyl groups can significantly influence biological activity and selectivity towards targeted pathways .
Case Studies
Mechanism of Action
The mechanism of action of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Bioactivity : Bromination at positions 5 or 6 of the imidazo[1,2-a]pyridine ring (e.g., compounds in ) introduces steric and electronic effects that may alter binding kinetics. For instance, bromine at position 6 could hinder interactions with hydrophobic kinase pockets compared to position 5 .
- Heterocycle Modifications : Compound 33 incorporates a 1,2,4-oxadiazole group, which enhances hydrogen-bonding capacity and rigidity, contributing to its potent GSK-3β inhibition (49 nM IC₅₀) . In contrast, the parent compound lacks this moiety, suggesting reduced specificity for GSK-3β.
- Kinase Selectivity : Tozasertib Lactate, though sharing the cyclopropanecarboxamide group, diverges significantly in its heterocyclic architecture, targeting Aurora kinases rather than Fyn or GSK-3β . This highlights the critical role of the core scaffold in determining target selectivity.
Biological Activity
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and research findings, including relevant data tables and case studies.
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific compound this compound combines the structural motifs of imidazo[1,2-a]pyridine with cyclopropanecarboxamide, potentially enhancing its pharmacological profile.
2. Synthesis of this compound
The synthesis typically involves multi-step reactions starting from readily available imidazo[1,2-a]pyridine derivatives. Recent methodologies have utilized catalytic systems to facilitate the formation of the desired cyclopropane structure while ensuring high yields and functional group compatibility. For example, a two-step synthesis involving the Sandmeyer reaction has shown promise in producing these compounds efficiently .
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Inhibition of Enzymes : Research indicates that this compound may act as an inhibitor for certain kinases and phosphatases involved in cell signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against bacterial strains and possibly some fungi, although specific mechanisms remain under investigation.
3.2 Case Studies and Findings
Several studies have explored the biological effects of similar imidazo[1,2-a]pyridine derivatives:
- A study reported that imidazo[1,2-a]pyridine derivatives exhibited significant inhibition of ENPP1 (ectonucleotide triphosphate diphosphohydrolase), which plays a role in immune regulation . This suggests that this compound may also influence immune responses.
- Another investigation into related compounds demonstrated anti-inflammatory effects in murine models by modulating cytokine release . This could imply that our compound may possess similar anti-inflammatory properties.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| ENPP1 Inhibition | IC50 = 5.70 nM | |
| Antimicrobial Activity | Effective against S. aureus | Preliminary Findings |
| Anti-inflammatory Response | Reduced cytokine levels |
5.
This compound shows promise as a biologically active compound with potential applications in therapeutic areas such as oncology and infectious diseases. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological properties.
6. Future Directions
Further studies should focus on:
- In vivo Testing : To evaluate the therapeutic efficacy and safety profiles.
- Mechanistic Studies : To clarify how this compound interacts with specific biological targets.
- Structural Modifications : To enhance activity and selectivity against desired targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
